![molecular formula C7H14ClN B1450223 Spiro[2.4]heptan-4-amine hydrochloride CAS No. 2060052-47-1](/img/structure/B1450223.png)
Spiro[2.4]heptan-4-amine hydrochloride
Overview
Description
Spiro[2.4]heptan-4-amine hydrochloride is a chemical compound with the CAS Number: 2060052-47-1 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Spiro[2.4]heptan-4-amine hydrochloride is 1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Spiro[2.4]heptan-4-amine hydrochloride is a powder that is stored at room temperature . It has a melting point of 185-186 degrees Celsius .Scientific Research Applications
Nanotechnology
Spiro[2.4]heptan-4-amine hydrochloride could be used in the field of nanotechnology to create molecular building blocks for nanostructures. Its predictable geometry and potential for functionalization make it suitable for constructing nanoscale devices or materials.
Each of these applications leverages the unique chemical structure of Spiro[2.4]heptan-4-amine hydrochloride, demonstrating its versatility and potential across a wide range of scientific disciplines. The compound’s ability to contribute to diverse research areas underscores its significance in scientific endeavors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
spiro[2.4]heptan-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-2-1-3-7(6)4-5-7;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPZYNCZMGVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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